3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a thiophene ring, an azetidine ring, and an oxazolidine-2,4-dione moiety
Scientific Research Applications
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach is the condensation reaction between thiophene derivatives and azetidin-3-yl oxazolidine-2,4-dione under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pH settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Mechanism of Action
The mechanism of action of 3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The azetidine and oxazolidine-2,4-dione moieties can enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-3-yl)acetic acid: This compound also contains a thiophene ring and is used in similar applications.
3-(1-(2-(Thiophen-2-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione: This is a closely related compound with a slight variation in the thiophene ring position.
Uniqueness
3-(1-(2-(Thiophen-3-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c15-10(3-8-1-2-19-7-8)13-4-9(5-13)14-11(16)6-18-12(14)17/h1-2,7,9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGVLPJHVGAILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CSC=C2)N3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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